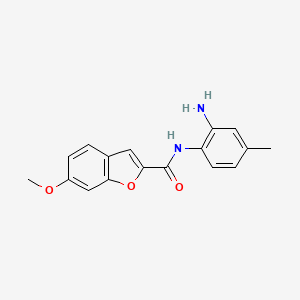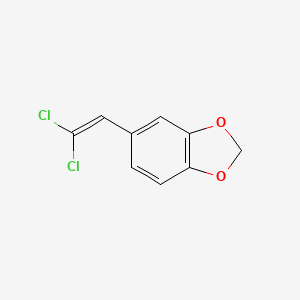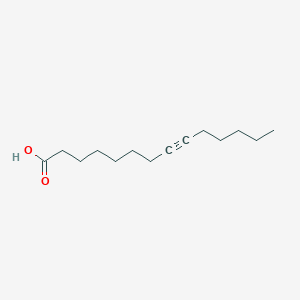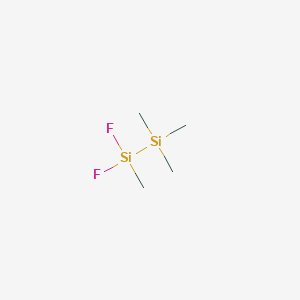
1,1-Difluoro-1,2,2,2-tetramethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-1,2,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C4H12F2Si2. It is a member of the disilane family, characterized by the presence of two silicon atoms connected by a single bond. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-1,2,2,2-tetramethyldisilane can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with hydrogen fluoride. This reaction typically requires a catalyst, such as aluminum fluoride, and is conducted at elevated temperatures around 400°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side products.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-1,2,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluorine atoms are replaced by other groups.
Reduction Reactions: The compound can be reduced to form different silicon-containing products.
Silylation Reactions: It is used in silylation reactions, where it adds silyl groups to other molecules.
Common Reagents and Conditions
Palladium Phosphine Complexes: These are commonly used as catalysts in silylation reactions involving this compound.
Hydrogen Fluoride: Used in the preparation of the compound from its chlorinated precursor.
Major Products Formed
Fluorodimethylsilyl Compounds: These are often the major products in reactions involving this compound.
Scientific Research Applications
1,1-Difluoro-1,2,2,2-tetramethyldisilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1-difluoro-1,2,2,2-tetramethyldisilane involves its ability to act as a silylating agent. The compound can transfer silyl groups to other molecules, facilitating the formation of silyl-protected intermediates. This process is often catalyzed by transition metal complexes, such as palladium phosphine complexes, which enhance the reactivity and selectivity of the silylation reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetramethyldisilane: Similar in structure but lacks the fluorine atoms.
1,2-Dichloro-1,1,2,2-tetramethyldisilane: A chlorinated analog used as a precursor in the synthesis of 1,1-difluoro-1,2,2,2-tetramethyldisilane.
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Another analog with methoxy groups instead of fluorine.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability in certain reactions. This makes it particularly valuable in applications requiring precise control over chemical transformations.
Properties
CAS No. |
56998-68-6 |
|---|---|
Molecular Formula |
C4H12F2Si2 |
Molecular Weight |
154.30 g/mol |
IUPAC Name |
difluoro-methyl-trimethylsilylsilane |
InChI |
InChI=1S/C4H12F2Si2/c1-7(2,3)8(4,5)6/h1-4H3 |
InChI Key |
ZWSZXKMAEPDMCB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





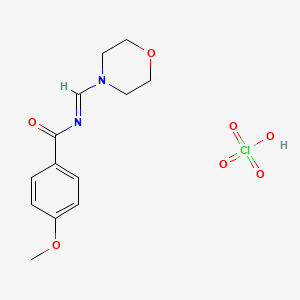

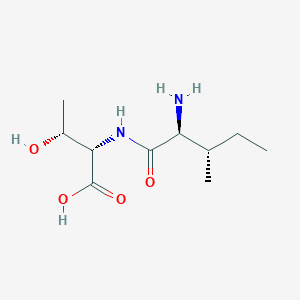
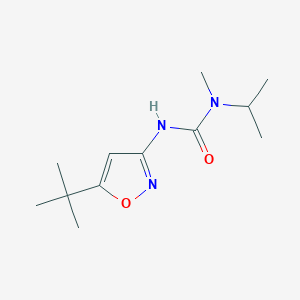
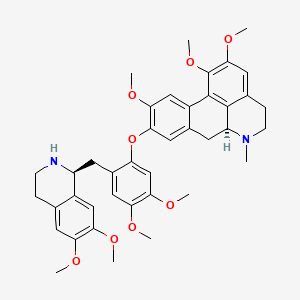


![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
